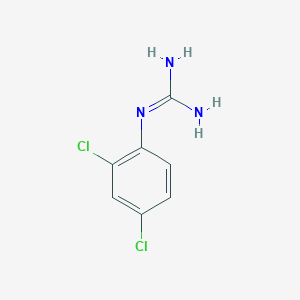

1-(2,4-Dichlorophenyl)guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H,(H4,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUICWDNFNGIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Synthetic Methodologies of 1 2,4 Dichlorophenyl Guanidine and Its Analogues

Classical Guanylation Routes

The traditional synthesis of guanidines involves the reaction of amines with a guanylating agent. researchgate.net Common electrophilic reagents used for this purpose include thioureas, isothioureas, carbodiimides, and cyanamides. nih.gov While these methods are widely used, they can have drawbacks such as the use of toxic reagents, the need for expensive starting materials, and the production of undesirable byproducts. nih.gov

Synthesis from Thiourea (B124793) Precursors

The conversion of thioureas to guanidines is a common synthetic strategy. lookchemmall.com This transformation typically requires an initial activation of the thiourea. lookchemmall.com One established method involves the desulfurization of a thiourea derivative in the presence of a metal salt, such as mercuric chloride, and a tertiary amine. mdpi.com This approach facilitates the reaction of the activated thiourea with an amine to form the corresponding guanidine (B92328). mdpi.com

For instance, the synthesis of a trisubstituted guanidine derivative has been achieved by reacting a suitable thiourea with a primary aromatic amine in the presence of mercury(II) chloride and triethylamine. mdpi.com The reaction conditions, such as solvent and temperature, can be optimized to improve the yield and conversion rate. mdpi.com Dimethylformamide has been found to be an effective solvent for this transformation at ambient temperature. mdpi.com

A milder, photocatalytic method for synthesizing guanidines from thioureas has also been developed, utilizing Ru(bpy)₃Cl₂ as a photocatalyst under visible light. organic-chemistry.org This environmentally friendly approach proceeds at room temperature in a mixture of water and ethanol (B145695) and is particularly effective for aryl-substituted thioureas. organic-chemistry.org The reaction is believed to proceed through a carbodiimide (B86325) intermediate. organic-chemistry.org

Table 1: Synthesis of Guanidines from Thiourea Precursors

| Reactants | Reagents/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Thiourea, Primary Aromatic Amine | HgCl₂, Triethylamine | Dimethylformamide | Ambient Temperature | Trisubstituted Guanidine | - | mdpi.com |

| Aryl-substituted Thiourea, Amine | Ru(bpy)₃Cl₂ | Water/Ethanol | Visible Light, Room Temperature | Guanidine | High | organic-chemistry.org |

| Primary Amines, Carbamoyl-protected Isothiocyanates | Burgess Reagent | - | Stepwise or one-pot | N,N'-diprotected Guanidines | - | organic-chemistry.org |

Data in the table is illustrative and based on general findings in the cited literature. Specific yields may vary depending on the exact substrates and conditions.

Synthesis from Isothiourea Intermediates

S-methylisothiourea derivatives are widely used as guanylating agents due to their accessibility and commercial availability. researchgate.netscholaris.ca A prominent reagent in this class is 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea, which reacts with amines in the presence of mercuric chloride to produce a variety of guanidine derivatives in good yields. researchgate.net The use of protecting groups, such as the Boc group, is common to manage the reactivity and facilitate purification of the final product. rsc.org

The reaction of amines with S-methylisothiourea sulfate (B86663) upon heating can produce alkylguanidines. scholaris.ca For example, refluxing an aqueous solution of S-methylisothiourea sulfate with methylamine (B109427) or dimethylamine (B145610) yields the corresponding methylguanidine (B1195345) sulfate or N',N'-dimethylguanidine sulfate in excellent yields. scholaris.ca This method has also been extended to the synthesis of N'-arylguanidines by refluxing the S-methylisothiourea sulfate with anilines. scholaris.ca

Table 2: Synthesis of Guanidines from Isothiourea Intermediates

| Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Amine | 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-isothiourea | HgCl₂ | - | - | Protected Guanidine | Good | researchgate.net |

| Methylamine | S-methylisothiourea sulfate | - | Water | Reflux | Methylguanidine sulfate | Excellent | scholaris.ca |

| Aniline (B41778) | S-methylisothiourea sulfate | - | THF | Reflux | N'-Arylguanidine | - | scholaris.ca |

Data in the table is illustrative and based on general findings in the cited literature. Specific yields may vary depending on the exact substrates and conditions.

Synthesis via Carbodiimides

The reaction of amines with carbodiimides is considered a highly efficient and atom-economical route to N-substituted guanidines. rsc.org However, the direct reaction of less nucleophilic aromatic amines with carbodiimides often requires harsh conditions or the use of a catalyst. rsc.org Various metal-based catalysts, including those based on zinc, have been developed to facilitate this guanylation reaction, allowing for the synthesis of a wide range of guanidines in high yields. nih.gov

For example, a series of phenyl-guanidine derivatives were synthesized in excellent yields using ZnEt₂ as a catalyst. nih.gov The process involves activating the catalyst with the amine, followed by the addition of the carbodiimide. nih.gov Iron catalysts, such as Fe(OAc)₂, have also been shown to be effective for the addition of various amines to carbodiimides, offering a low-cost and less toxic alternative. unl.pt

Table 3: Synthesis of Guanidines via Carbodiimides

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product | Yield | Reference |

| Amine | Carbodiimide | ZnEt₂ | - | Mild Temperature | Phenyl-guanidine | Excellent | nih.gov |

| Amine | Carbodiimide | Fe(OAc)₂ | Toluene | 110-130 °C | Guanidine | >90% | unl.pt |

Data in the table is illustrative and based on general findings in the cited literature. Specific yields may vary depending on the exact substrates and conditions.

Guanylation through Alkyl Halides

While the direct guanylation of amines is a primary route, the alkylation of pre-existing guanidines with alkyl halides presents an alternative strategy for synthesizing highly functionalized guanidines. nih.gov This method is particularly useful for introducing a variety of substituents onto the guanidine core.

An efficient protocol for the alkylation of carbamate-protected guanidines with various alkyl halides and mesylates has been developed. nih.gov This reaction proceeds under biphasic conditions using a phase-transfer catalyst, such as a tetrabutylammonium (B224687) salt. nih.gov The process is tolerant of a wide range of functional groups on both the guanidine and the alkyl halide, and the products can often be purified with a simple workup. nih.gov

Guanylation through Alcohol Derivatives

The synthesis of guanidines can also be achieved through reactions involving alcohol derivatives. One such method involves a Mitsunobu-type reaction. For example, a polymer-bound bis(tert-butoxycarbonyl)thiopseudourea can be reacted with an alcohol in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD). sigmaaldrich.com The resulting activated species can then react with an amine to form the desired N,N'-disubstituted guanidine derivative. sigmaaldrich.com

Synthesis from Cyanogen (B1215507) Bromide

Cyanogen bromide is a reagent that has been widely used for the synthesis of guanidine derivatives from amines. thieme-connect.de The reaction generally provides moderate to excellent yields. thieme-connect.de For example, the reaction of a diamine with cyanogen bromide in a suitable solvent like isopropanol, with heating, can yield the corresponding cyclic guanidine derivative. thieme-connect.de

However, it is crucial to note that cyanogen bromide is an acutely toxic and hazardous reagent, which can limit its application in large-scale synthesis. researchgate.netresearchgate.net Continuous flow processes for the in-situ generation of cyanogen bromide have been developed to mitigate the risks associated with its handling and storage. researchgate.net

Utilization of 2-Chloro-1,3-dimethylimidazolium Chloride (DMC)

2-Chloro-1,3-dimethylimidazolinium chloride (DMC), a derivative of 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), serves as a powerful dehydrating agent in organic synthesis, offering an alternative to reagents like dicyclohexylcarbodiimide (B1669883) (DCC). lookchemmall.comcmu.edu Its utility extends to the synthesis of modified guanidines. The chlorine atom in DMC is readily displaced by primary amines, leading to the formation of corresponding guanidine derivatives. lookchemmall.com This reactivity makes DMC a valuable tool for constructing guanidine-containing molecules.

The preparation of modified guanidines using DMC often involves its reaction with primary and secondary amines to yield guanidines and guanidinium (B1211019) salts, respectively. lookchemmall.com For instance, DMC-induced cyclization of hydroxyethyl-substituted guanidines is a key step in preparing bicyclic guanidine systems. acs.org This process highlights the versatility of DMC in facilitating intramolecular reactions to build complex molecular architectures. acs.org

Table 1: Physicochemical Properties of DMC cmu.edu

| Property | Value |

| CAS Number | 37091-73-9 |

| Molecular Formula | C5H10Cl2N2 |

| Molecular Weight | 169.05 g/mol |

| Melting Point | 95-100 °C (decomposes) |

| Stability | Stable to oxygen, but decomposes in the presence of moisture. |

One-Pot Synthesis Strategies for N,N′,N″-Substituted Guanidines

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of intermediate purification steps. Several one-pot strategies have been developed for the synthesis of N,N′,N″-substituted guanidines.

One such method involves the reaction of carbamoyl (B1232498) isothiocyanates with various amines to form thioureas, which are then coupled with a second amine using a coupling agent like EDCI to produce multisubstituted guanidines. organic-chemistry.org This approach is advantageous for creating diverse guanidines as it avoids highly polar or charged intermediates, simplifying purification. organic-chemistry.org

Another versatile one-pot protocol utilizes N-chlorophthalimide, isocyanides, and amines to generate N,N′-disubstituted guanidines. rsc.org This method proceeds through N-phthaloylguanidine intermediates and is noted for its broad substrate scope and mild reaction conditions. rsc.org

Furthermore, the synthesis of N-substituted phosphoryl guanidines can be achieved in a one-pot manner by first preparing N-substituted guanidines from cyanamide (B42294) and a desired amine, followed by phosphorylation. tandfonline.comtandfonline.com This allows for a variety of substituents on the final phosphoryl guanidine. tandfonline.comtandfonline.com

Synthesis from Azides

The synthesis of guanidines from azides represents a valuable and straightforward methodology, particularly in carbohydrate chemistry. acs.orgacs.orgresearchgate.net This method often involves the in situ reduction of an azide (B81097) to an amine, which then reacts with a guanidinylating agent. acs.orgacs.orgresearchgate.net

A notable guanidinylating reagent for this transformation is N′,N′′-diBoc-N-triflyl-guanidine (GN-Tf). acs.orgacs.orgresearchgate.net The reaction of GN-Tf with amines formed in situ from primary or secondary azides proceeds efficiently, yielding guanidine derivatives in good to excellent yields. acs.orgacs.orgresearchgate.net A significant advantage of this one-pot procedure is its compatibility with labile protecting groups, such as benzyl (B1604629) ethers, which remain intact under the hydrogenolytic conditions used for azide reduction. acs.orgacs.orgresearchgate.net

An efficient palladium-catalyzed cascade reaction of azides with isonitriles and amines also provides a route to N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines in excellent yields. organic-chemistry.orgorganic-chemistry.org

Targeted Synthesis of 1-(2,4-Dichlorophenyl)guanidine Scaffolds

The targeted synthesis of this compound and its derivatives often involves multi-step sequences that utilize specific precursors and reaction types.

Reduction Methods for Halogenated Phenyl Precursors

Reduction methods are crucial for synthesizing intermediates required for the construction of this compound. For example, the reduction of 2,2′,4′-trichloroacetophenone with sodium borohydride (B1222165) is a method used to prepare 1-(2,4-dichlorophenyl)-2-chloroethanol, a potential precursor. researchgate.net The specificity of this reaction can be improved by the addition of salts like calcium chloride and lanthanum chloride. researchgate.net

Condensation Reactions with 2,4-Dichlorophenyl-containing Intermediates

Condensation reactions are fundamental to the assembly of the guanidine core. Guanidines can be condensed with bis-electrophiles to form a variety of highly nitrogenous heterocycles. nih.govnih.gov For instance, the Atwal-Biginelli reaction, a multicomponent condensation, can be employed to construct pyrimidine (B1678525) rings from guanidines and other suitable starting materials. nih.gov While direct synthesis of this compound via a specific condensation reaction is not detailed in the provided context, the principles of these reactions are applicable. The synthesis of related structures, such as 2-benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine, has been reported, indicating the feasibility of incorporating the 2,4-dichlorophenyl moiety into a guanidine structure. researchgate.net

Multi-step Synthetic Sequences

The synthesis of complex molecules like analogues of this compound often requires multi-step synthetic sequences. utdallas.edu For example, the synthesis of 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues involves a series of reactions to build the final complex structure. rawdatalibrary.net Such sequences may involve the use of protecting groups to mask reactive functional groups during the synthesis, which are then removed in a later step. utdallas.edu Flow chemistry, which utilizes immobilized reagents and catalysts in a continuous sequence, presents a modern paradigm for multi-step synthesis, enabling the efficient production of complex molecules. syrris.jp

Green Chemistry Approaches in Guanidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically significant compounds like guanidines to mitigate environmental impact and enhance safety. These approaches focus on the use of less hazardous materials, alternative energy sources, and designing processes that are inherently safer and more efficient. The development of green synthetic routes for this compound and its analogues is driven by the need to reduce waste, avoid toxic reagents and solvents, and lower energy consumption.

Environmentally Benign Reagents and Solvents

A cornerstone of green chemistry is the replacement of hazardous substances with safer, more environmentally friendly alternatives. nih.gov In guanidine synthesis, this involves moving away from toxic heavy metals and volatile organic compounds (VOCs).

Traditional methods for synthesizing guanidines often rely on desulfurizing agents like mercury chloride or stoichiometric amounts of toxic metals, which pose significant environmental hazards. researchgate.netorganic-chemistry.org Green alternatives focus on catalysis and the use of less toxic reagents. For instance, cyanuric chloride has been successfully used as an activating reagent for di-Boc-thiourea, providing a route for the guanylation of amines that avoids heavy-metal waste without a significant loss of yield. organic-chemistry.org Another approach involves the use of guanidine hydrochloride as a green organocatalyst, which has been shown to be effective in promoting the synthesis of various heterocyclic compounds under mild conditions. rsc.orgresearchgate.net

The choice of solvent is critical to the environmental footprint of a synthetic process. Many conventional organic reactions utilize solvents that are toxic, flammable, and difficult to dispose of. Green chemistry promotes the use of alternative media such as water, polyethylene (B3416737) glycol (PEG), and ionic liquids. nih.gov Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Efficient guanylation of various amines with cyanamide has been achieved in water using scandium(III) triflate as a catalyst, a method particularly useful for water-soluble substrates. organic-chemistry.org Similarly, a photocatalytic conversion of thioureas to guanidines has been demonstrated in a water and ethanol mixture at room temperature. organic-chemistry.org

Polyethylene glycol (PEG) has emerged as a non-toxic and safe reaction medium, effectively replacing hazardous solvents like methyl and ethyl cellosolves in the synthesis of guanamines. monash.edu Reactions in PEG 400 have shown high efficiency, especially when combined with microwave irradiation. monash.edu Solvent-free, or neat, reactions represent another significant green advancement, eliminating solvent waste entirely. nih.gov Ytterbium triflate has proven to be an efficient catalyst for the addition of amines to carbodiimides under solvent-free conditions to produce N,N',N''-trisubstituted guanidines. organic-chemistry.org

| Traditional Approach | Green Alternative | Rationale for Change | References |

| Mercury Chloride (HgCl₂) as desulfurizing agent | Cyanuric Chloride (TCT) | Eliminates heavy-metal waste | organic-chemistry.org |

| Volatile Organic Solvents (e.g., cellosolves) | Water, Polyethylene Glycol (PEG 400), Ionic Liquids | Non-toxic, non-flammable, reduced environmental impact | nih.govorganic-chemistry.orgmonash.edu |

| Stoichiometric toxic metals | Organocatalysts (e.g., Guanidine Hydrochloride) | Avoids heavy metal contamination, often milder conditions | rsc.orgresearchgate.net |

| Conventional heating | Microwave irradiation, Ultrasound | Reduced reaction times, lower energy consumption | researchgate.netrsc.orgdiva-portal.orgnih.gov |

| Organic Solvents | Solvent-free (neat) conditions | Eliminates solvent use and waste | nih.govorganic-chemistry.org |

Sustainable Synthetic Protocols

In addition to benign reagents and solvents, green chemistry emphasizes the use of alternative energy sources to drive chemical reactions more efficiently. Microwave irradiation and ultrasound have become powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and higher product purity. nih.gov

Microwave-Assisted Synthesis Microwave chemistry utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. diva-portal.org This technique has been successfully applied to the synthesis of various guanidine derivatives. A mild and efficient high-yielding method for synthesizing N,N'-diaryl cyanoguanidines from their corresponding thioureas has been developed under microwave-assisted conditions, facilitated by polar solvents and moderate temperatures. nih.gov Microwave irradiation has also been employed to introduce the guanidine unit onto amino amide derivatives, achieving quantitative chemical efficiency in some cases. diva-portal.org Furthermore, the synthesis of guanamines from cyanoguanidine and nitriles in PEG 400 was significantly improved by applying focused microwave irradiation, demonstrating a synergistic effect between a green solvent and an alternative energy source. monash.edu Guanidinylated chitosan (B1678972) has also been prepared under microwave irradiation, enhancing antimicrobial activity. mdpi.com

| Reactants | Conditions | Product | Yield | Reference |

| N,N'-diaryl thioureas | Polar solvent, moderate temperature, Microwave | N,N'-diaryl cyanoguanidines | High | nih.gov |

| Amino amide derivatives | Microwave irradiation | Guanidine organocatalysts | Up to 99% | diva-portal.org |

| Cyanoguanidine, Nitriles | PEG 400, KOH, 170°C, Microwave (30 min) | Guanamines | Not specified | monash.edu |

| Chitosan, Guanidine oligomers (PHGC) | 90°C, Microwave (30 min) | Guanidinylated chitosan | 25.5% degree of substitution | mdpi.com |

Ultrasound-Assisted Synthesis Sonochemistry, the application of ultrasound to chemical reactions, can enhance chemical processes through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.netyoutube.com This phenomenon generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. An ultrasound-assisted method for synthesizing substituted guanidines from thioureas using 2,4,6-trichloro-1,3,5-triazine as an inexpensive dehydrosulfurization reagent has been reported. researchgate.net This protocol allows for rapid access to highly substituted guanidines in good to excellent yields under mild conditions with minimal solvent use. researchgate.net The use of ultrasound can promote guanylation of amines under solvent-free conditions, often without the need for a base. researchgate.net These methods align with green chemistry principles by improving energy efficiency and reducing the need for harsh reaction conditions. nih.gov

| Reactants | Reagent/Conditions | Key Advantages | Reference |

| 1,3-Alkylaryl- and 1,3-diaryl-thioureas, Amines | 2,4,6-Trichloro-1,3,5-triazine, Ultrasound | Rapid, good to excellent yields, mild conditions, minimal solvent | researchgate.net |

| Amines, Guanylating agents | Ultrasound sonication, solvent-free | Mild conditions, often base-free | researchgate.net |

Flow Chemistry Continuous flow chemistry is another sustainable technology where reactants are pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. mdpi.com This methodology offers benefits such as enhanced safety, scalability, and process automation. While specific applications to this compound are not extensively documented, the synthesis of other complex molecules has been achieved using continuous-flow methodologies, sometimes in combination with microwave assistance. mdpi.com This approach holds promise for the large-scale, efficient, and green production of guanidine-containing compounds by minimizing waste and improving reaction efficiency. mdpi.com

Chemical Reactivity and Transformation Pathways of 1 2,4 Dichlorophenyl Guanidine

Fundamental Reaction Mechanisms

The reactivity of 1-(2,4-Dichlorophenyl)guanidine is primarily dictated by the interplay between the nucleophilic guanidine (B92328) moiety and the electrophilic nature of the substituted aryl ring.

Nucleophilic Properties of the Guanidine Moiety

The guanidine group is a powerful nucleophile due to the presence of three nitrogen atoms, with the delocalization of the lone pair of electrons across the CN3 backbone enhancing its electron-donating ability. researchgate.netrsc.org This inherent nucleophilicity makes the guanidine moiety in this compound a prime site for reactions with electrophiles. The high basicity of guanidines further contributes to their reactivity, allowing them to participate in a variety of base-catalyzed transformations. ineosopen.org

The nucleophilic character of guanidines has been systematically studied and quantified, demonstrating their superiority over other common organocatalysts in certain reactions. researchgate.net While the specific nucleophilicity parameters for this compound are not extensively documented, the general principles of guanidine reactivity apply. The presence of the electron-withdrawing 2,4-dichlorophenyl group is expected to slightly attenuate the nucleophilicity of the guanidine moiety compared to unsubstituted phenylguanidine, but it remains a potent nucleophilic center.

Electrophilic Transformations of Substituted Aryl Rings

The 2,4-dichlorophenyl ring in this compound is susceptible to electrophilic attack, although the presence of two deactivating chloro substituents makes it less reactive than benzene. The directing effects of the substituents play a crucial role in determining the position of further substitution. The guanidine group, being an ortho-, para-director, and the chloro groups, also ortho-, para-directors, will influence the regioselectivity of electrophilic aromatic substitution reactions.

Given the positions of the existing chloro atoms (2 and 4), the likely positions for further electrophilic attack would be the remaining vacant positions on the aromatic ring. The precise outcome of such reactions would depend on the specific electrophile and reaction conditions. For instance, nitration or halogenation would likely introduce a substituent at the 5- or 6-position, guided by the combined directing effects of the chloro and guanidino groups.

Cyclization and Heterocyclic Annulation Reactions

A significant aspect of the chemistry of this compound is its application in the synthesis of various heterocyclic compounds. The guanidine unit serves as a key building block, providing the N-C-N fragment for ring formation.

Formation of Imidazolones and Pyrimidines

Guanidines are well-established precursors for the synthesis of nitrogen-containing heterocycles such as imidazolones and pyrimidines. The reaction of guanidines with appropriate bifunctional reagents leads to the formation of these ring systems. bu.edu.egorganic-chemistry.org For example, the condensation of a guanidine with a β-dicarbonyl compound or its equivalent is a classic method for constructing the pyrimidine (B1678525) ring. bu.edu.eg

In the context of this compound, its reaction with a 1,3-dielectrophilic species would be expected to yield the corresponding N-(2,4-dichlorophenyl) substituted pyrimidine. While specific examples involving this exact guanidine derivative are not prevalent in the literature, the general synthetic route is well-established. derpharmachemica.comresearchgate.net Similarly, reactions leading to imidazolone (B8795221) derivatives can be envisaged through cyclization reactions with suitable C2 synthons. organic-chemistry.orgkoreascience.kr

Reactions with Chalcones and Related Unsaturated Systems

The reaction of guanidines with α,β-unsaturated ketones, particularly chalcones, is a widely employed method for the synthesis of substituted pyrimidines. derpharmachemica.comresearchgate.netresearchgate.net This transformation typically proceeds via a Michael addition of the guanidine to the enone system, followed by an intramolecular condensation and subsequent aromatization. oup.com

The reaction of this compound with various chalcones would provide a direct route to a library of 2-amino-4,6-diaryl-pyrimidines bearing a 2,4-dichlorophenyl substituent on the exocyclic nitrogen. The reaction conditions for such transformations can vary, with both conventional heating and microwave irradiation being effective methods. oup.comoup.com

Table 1: Representative Reactions of Guanidines with Chalcones

| Guanidine Reactant | Chalcone Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| Guanidine Hydrochloride | 1,3-Diphenyl-2-propen-1-one | 2,4,6-Triphenylpyridine | Microwave irradiation, solvent-free | oup.com |

| Guanidine | Substituted 2-hydroxy-5-methylacetophenone chalcones | 4,6-Diaryl-2-aminopyrimidine or flavanol | Hydrogen peroxide | researchgate.net |

| Guanidine | Polyfluorinated chalcones | 4-Phenylpyrimidin-2-amine and other products | Basic conditions | researchgate.net |

Derivatization and Functionalization Strategies

Beyond its use as a building block for heterocycles, this compound can be further modified through various derivatization and functionalization strategies. These modifications can be targeted at either the guanidine moiety or the dichlorophenyl ring.

The nucleophilic nature of the guanidine nitrogens allows for reactions such as acylation, alkylation, and sulfonation. These derivatizations can be used to introduce a wide range of functional groups, thereby modulating the chemical and physical properties of the parent molecule. For instance, the introduction of N-cyano or N-arylsulfonyl groups can serve as a protecting group strategy in multi-step syntheses. acs.org Furthermore, derivatization with specific reagents like benzoin (B196080) can be employed for analytical purposes, such as in chromatographic detection. nih.gov

The dichlorophenyl ring offers another handle for functionalization. As discussed in section 3.1.2, electrophilic aromatic substitution can introduce additional substituents onto the ring. Moreover, the chloro substituents themselves can potentially be displaced via nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups or through transition metal-catalyzed cross-coupling reactions.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Benzoin |

| Chalcone |

| 1,3-Diphenyl-2-propen-1-one |

| Flavanol |

| Guanidine |

| Guanidine Hydrochloride |

| Imidazolone |

| Phenylguanidine |

| 4-Phenylpyrimidin-2-amine |

| Pyrimidine |

| 2,4,6-Triphenylpyridine |

N-Substitution Reactions

The nitrogen atoms of the guanidine moiety in this compound can undergo substitution reactions to yield more complex, polysubstituted guanidines. These reactions are fundamental in synthetic organic chemistry for creating new molecules from simpler building blocks. researchgate.net

One common strategy for achieving N-substitution involves the conversion of the guanidine to a thiourea (B124793) derivative, which then acts as a versatile intermediate. mdpi.com For instance, reaction with an isothiocyanate can introduce a new substituent, and subsequent activation of the sulfur atom allows for nucleophilic displacement by an amine to form a trisubstituted guanidine. mdpi.com

A direct example of a polysubstituted derivative is 2-Benzoyl-1-(2,4-dichlorophenyl)-3-phenylguanidine. researchgate.net The synthesis of such a compound from the parent this compound would involve reactions with reagents like benzoyl chloride and aniline (B41778), likely proceeding through nucleophilic addition-elimination pathways at the guanidine's central carbon or direct N-acylation and N-arylation. The mechanism for these substitutions typically involves the nucleophilic attack of a guanidine nitrogen onto an electrophilic carbon, such as that in an acyl chloride or a suitably activated aryl halide. libretexts.orgucsd.edu

Table 1: Examples of Reagents for N-Substitution Reactions This interactive table showcases reagents that can be used to modify the guanidine group.

| Reagent Class | Specific Example | Resulting Functional Group |

| Acyl Halides | Benzoyl Chloride | N-Benzoyl Guanidine |

| Isothiocyanates | Phenyl Isothiocyanate | Phenylthiourea intermediate |

| Amines (with activation) | Aniline | N-Phenyl Guanidine |

| Chloroformamidines | N/A | Substituted Guanidine |

| Carbodiimides | N/A | Substituted Guanidine |

This data is based on general synthetic methods for guanidine derivatization. researchgate.netmdpi.com

Introduction of Diverse Aryl and Heteroaryl Moieties

Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide powerful tools for introducing a wide variety of aryl (aromatic) and heteroaryl (aromatic rings containing non-carbon atoms) groups onto a core structure. nih.gov The Suzuki-Miyaura reaction is a prominent example, enabling the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid) and an organohalide. nih.gov

To apply this to this compound, a synthetic route could involve a precursor such as a halogenated phenylguanidine. For example, a bromo- or iodo-substituted phenylguanidine could be coupled with various aryl or heteroaryl boronic acids. This strategy allows for the modular and efficient assembly of complex guanidine derivatives. nih.gov Research on related guanidinopyridine derivatives has demonstrated the successful use of the Suzuki-Miyaura reaction to introduce groups like phenyl, benzyl (B1604629), and other substituted aromatics. nih.gov

Table 2: Potential Moieties for Introduction via Suzuki-Miyaura Coupling Explore the types of chemical groups that can be attached using this powerful reaction.

| Coupling Partner (Boronic Acid) | Moiety Introduced |

| Phenylboronic acid | Phenyl |

| 4-Methylphenylboronic acid | p-Tolyl |

| 2-Thiopheneboronic acid | 2-Thienyl |

| 3-Pyridinylboronic acid | 3-Pyridinyl |

| Naphthalene-1-boronic acid | 1-Naphthyl |

This table illustrates potential modifications based on established Suzuki-Miyaura reaction protocols. nih.gov

Environmental Transformation Products and Pathways

When released into the environment, this compound is subject to various transformation processes, including chemical reactions and biological degradation.

Chlorination Byproducts Formation

The disinfection of drinking water with chlorine is a critical public health measure that can also lead to the formation of disinfection byproducts (DBPs). wa.govwa.gov These compounds are formed when chlorine reacts with naturally occurring organic matter present in the water. nih.govepa.gov The primary classes of regulated DBPs include trihalomethanes (TTHMs) and haloacetic acids (HAA5). wa.gov

Compounds containing phenolic rings, such as nitrophenols, are known precursors to chlorinated DBPs. nih.gov Given that this compound contains a dichlorinated phenyl ring, it is a potential precursor for the formation of additional DBPs if it enters a water source that undergoes chlorination. The reaction with chlorine could lead to further chlorination of the aromatic ring or cleavage and subsequent reaction to form smaller, halogenated organic molecules like chloroform (B151607) (a trihalomethane) or dichloroacetic acid (a haloacetic acid). epa.govnih.gov The specific byproducts formed would depend on various factors, including water temperature, pH, and the concentration of both the precursor and chlorine. nih.gov

Table 3: Potential Chlorination Disinfection Byproducts (DBPs) This table lists potential byproducts formed during water chlorination.

| DBP Class | Specific Compound Example |

| Trihalomethanes (TTHMs) | Chloroform |

| Bromodichloromethane | |

| Haloacetic Acids (HAA5) | Dichloroacetic Acid |

| Trichloroacetic Acid | |

| Halonitromethanes (HNMs) | Dichloronitromethane |

These are common DBPs formed from organic precursors during chlorination. epa.govnih.gov

Stability and Degradation in Environmental Matrices

The persistence of this compound in the environment is influenced by its susceptibility to degradation in matrices like soil and water. The 2,4-dichlorophenyl moiety is a well-studied structural component found in widely used herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D).

Studies on the degradation of 2,4-D and its metabolite, 2,4-dichlorophenol, show that these compounds are biodegradable in soil and other biological systems. nih.govnih.gov Microbial communities in soil and specialized bioremediation systems, such as biobeds, can effectively mineralize the dichlorinated aromatic ring. nih.gov This process involves the enzymatic breakdown of the compound, ultimately converting it to carbon dioxide, water, and chloride ions. The efficiency of this degradation is enhanced in biologically active matrices, such as topsoil mixed with compost and straw, which support a robust microbial population. nih.gov It has been observed that while degradation can occur, factors like the presence of other organic compounds can influence the rate of catabolism. nih.gov Therefore, it is expected that this compound would also be susceptible to microbial degradation in similar environmental settings, with the dichlorophenyl portion being a primary target for microbial action.

Table 4: Environmental Degradation Findings for Related Compounds This interactive table summarizes how similar chemical structures break down in the environment.

| Compound | Environmental Matrix | Key Finding | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Biobed Matrix | Enhanced mineralization and degradation compared to topsoil alone. Residual 2,4-D was 0.3% after 60 days. | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Topsoil | Slower degradation, with 70.9% of the compound remaining after 60 days. | nih.gov |

| 2,4-Dichlorophenol | Woodland Soil | Degradation was enhanced by the presence of other volatile organic compounds (monoterpenes). | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the precise solid-state structure of a molecule. This technique would provide invaluable insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of 1-(2,4-Dichlorophenyl)guanidine.

The crystal structure of this compound would be expected to exhibit a network of intermolecular interactions that dictate its packing in the solid state. The guanidinium (B1211019) group, with its capacity for hydrogen bonding, would likely play a dominant role. Specifically, the -NH and =NH moieties can act as hydrogen bond donors, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. These interactions could lead to the formation of dimers, chains, or more complex three-dimensional networks. Additionally, weaker C-H···Cl or C-H···π interactions involving the dichlorophenyl ring may further stabilize the crystal lattice. The presence of the bulky chlorine atoms on the phenyl ring would also influence the steric packing of the molecules.

An important structural feature to investigate in this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between one of the N-H protons of the guanidine (B92328) group and the chlorine atom at the ortho position (C2) of the phenyl ring. The existence and strength of such an interaction would significantly influence the conformation of the molecule, particularly the rotation around the C-N bond connecting the phenyl ring and the guanidine moiety. This intramolecular interaction, if present, would result in a more planar arrangement of the molecule.

A detailed analysis of the geometric parameters from an X-ray crystal structure would provide precise measurements of bond lengths and angles. For instance, the C-N bonds within the guanidine core are expected to have lengths intermediate between a typical single and double bond, indicating charge delocalization. The C-Cl bond lengths and the geometry of the phenyl ring would likely show minor deviations from standard values due to the electronic effects of the substituents.

Illustrative Table of Crystallographic Data (Theoretical)

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Unit Cell Dimensions | Dependent on crystal packing |

| Bond Lengths (Å) | C-N (guanidine) ~1.33-1.38 Å; C-Cl ~1.74 Å |

| Bond Angles (°) | N-C-N (guanidine) ~120°; Angles in phenyl ring ~120° |

| Torsion Angle (C-N-C=N) | Would indicate the degree of planarity between the ring and guanidine |

| Hydrogen Bonding | Intermolecular N-H···N and potentially intramolecular N-H···Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, in a molecule in solution.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the dichlorophenyl ring and the N-H protons of the guanidine group.

Aromatic Protons: The 2,4-disubstituted phenyl ring would give rise to a complex splitting pattern for the three aromatic protons. The proton at C6 (adjacent to the guanidine-substituted carbon) would likely appear as a doublet. The proton at C5 would be a doublet of doublets, and the proton at C3 would be a doublet. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the guanidine group.

Guanidine Protons: The N-H protons of the guanidine moiety would likely appear as broad signals due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with the solvent. Their chemical shift would be highly dependent on the solvent, concentration, and temperature.

Illustrative Table of ¹H NMR Data (Theoretical, in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-6 | 7.2 - 7.5 | d |

| Aromatic H-5 | 7.0 - 7.3 | dd |

| Aromatic H-3 | 7.4 - 7.7 | d |

| Guanidine NH | 6.0 - 8.0 | br s |

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the dichlorophenyl ring would exhibit six distinct signals. The carbons bearing the chlorine atoms (C2 and C4) and the carbon attached to the guanidine group (C1) would be significantly downfield. The chemical shifts of the other carbons would be in the typical aromatic region.

Guanidine Carbon: The carbon atom of the guanidine group (C=N) would appear as a single resonance at a characteristic downfield position, typically in the range of 150-160 ppm.

A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment would be instrumental in distinguishing between the different types of carbon atoms based on the number of attached protons.

CH signals (positive): The three CH carbons of the phenyl ring would show positive signals.

CH₂ signals (negative): No CH₂ groups are present in this molecule.

CH₃ signals (positive): No CH₃ groups are present.

Quaternary carbons (absent): The carbons C1, C2, C4, and the guanidinium carbon would not appear in the DEPT-135 spectrum, confirming their quaternary nature.

Illustrative Table of ¹³C NMR and DEPT-135 Data (Theoretical, in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | DEPT-135 Signal |

| Guanidine C=N | 155 - 160 | Absent |

| Aromatic C1 | 140 - 145 | Absent |

| Aromatic C2 | 130 - 135 | Absent |

| Aromatic C3 | 128 - 132 | Positive |

| Aromatic C4 | 125 - 130 | Absent |

| Aromatic C5 | 120 - 125 | Positive |

| Aromatic C6 | 115 - 120 | Positive |

Advanced 2D NMR Techniques for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the covalent framework of a molecule by revealing through-bond correlations between nuclei. For this compound, techniques such as COSY, HSQC, and HMBC are critical for assigning the signals of the aromatic protons and carbons, as well as confirming the attachment of the guanidine moiety to the dichlorophenyl ring. walisongo.ac.idepfl.ch

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In the 2,4-dichlorophenyl ring of the title compound, COSY would show correlations between the proton at position 6 (H-6) and the proton at position 5 (H-5), and between H-5 and the proton at position 3 (H-3). This establishes the connectivity of the aromatic protons. youtube.comemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals for C-3, C-5, and C-6 based on the previously assigned proton signals. epfl.chyoutube.com

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY (Correlates with) | HSQC (Correlates with) | HMBC (Correlates with) |

| H-3 | H-5 | C-3 | C-1, C-2, C-4, C-5 |

| H-5 | H-3, H-6 | C-5 | C-1, C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-1, C-2, C-4, C-5 |

| N-H (Guanidine) | N-H (other) | - | C-1, C (Guanidine) |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. nih.govencyclopedia.pub

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its distinct structural components: the dichlorinated aromatic ring and the guanidine group.

Guanidine Group: The guanidine moiety will display strong N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹. The C=N imine stretch is a key feature, expected to appear as a strong band around 1650-1690 cm⁻¹. N-H bending vibrations are also prominent, usually found near 1600-1640 cm⁻¹. chemicalbook.com

Aromatic Ring: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring typically produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can be indicative of the substitution pattern.

C-Cl Bonds: The C-Cl stretching vibrations for aryl chlorides give rise to strong absorptions in the fingerprint region, generally between 1000 and 1100 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H (Guanidine) | Stretching | 3100 - 3500 | Medium to Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| C=N (Imine) | Stretching | 1650 - 1690 | Strong |

| N-H (Guanidine) | Bending | 1600 - 1640 | Medium |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-Cl | Stretching | 1000 - 1100 | Strong |

Conformational Insights from Vibrational Modes

While IR and Raman spectroscopy primarily identify functional groups, subtle shifts in vibrational frequencies can provide conformational information. For instance, the exact positions of the N-H stretching bands can be influenced by hydrogen bonding, both intramolecularly and intermolecularly in the solid state. Variations in the fingerprint region, particularly the C-Cl and C-H bending modes, can reflect the rotational orientation (conformation) of the guanidine group relative to the dichlorophenyl ring. Comparing spectra from different physical states (e.g., solid vs. solution) or using computational models can aid in interpreting these conformational effects. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. sci-hub.se For this compound (C₇H₇Cl₂N₃), the molecular weight is approximately 203.0 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern of two chlorine atoms (M⁺, M+2, M+4 peaks with relative intensities of approximately 9:6:1).

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a Chlorine Atom: A prominent fragment would arise from the loss of a Cl radical, resulting in an ion at [M-35]⁺.

Cleavage of the Phenyl-Guanidine Bond: Scission of the C-N bond between the ring and the guanidine group can occur, leading to fragments corresponding to the dichlorophenyl cation ([C₆H₃Cl₂]⁺, m/z 145) or the guanidine radical cation.

Loss of Small Neutral Molecules: Fragmentation may also involve the loss of small, stable neutral molecules like HCN or NH₃ from the guanidine moiety. libretexts.orgmdpi.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 203/205/207 | [C₇H₇Cl₂N₃]⁺ | Molecular Ion (M⁺) |

| 168/170 | [C₇H₇ClN₃]⁺ | Loss of Cl |

| 145/147 | [C₆H₃Cl₂]⁺ | Cleavage of C-N bond |

| 59 | [CH₅N₃]⁺ | Guanidine Cation |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a pure compound. wikipedia.org This quantitative method serves as a crucial check for purity and confirms that the empirical formula matches the theoretical composition. For a synthesized sample of this compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen must align with the calculated theoretical values, typically within a narrow margin of ±0.4%. nih.gov

Table 4: Elemental Composition of this compound (C₇H₇Cl₂N₃)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical % |

| Carbon | C | 12.01 | 7 | 84.07 | 41.20 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.46 |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 34.76 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 20.60 |

| Total | 204.07 | 100.00 |

Computational and Theoretical Chemistry Studies of 1 2,4 Dichlorophenyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) has become a standard method for studying the electronic behavior of molecules. nih.gov The total energy of the molecule is determined as a functional of the electron density. nih.gov Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets like 6-311G(d,p) or 6-311++G(d,p) to perform these calculations, offering a balance between accuracy and computational cost. mdpi.comnih.gov These calculations are foundational for determining various electronic properties, including ionization potential, electron affinity, and chemical potential. nih.gov For guanidine (B92328) derivatives, DFT is used to optimize molecular structures and elucidate electronic and optical properties. nih.gov

DFT is employed to perform geometry optimization, which locates the minimum energy structure of the molecule. This provides predictions of bond lengths, bond angles, and dihedral (torsion) angles. In guanidine derivatives, the central carbon and its three attached nitrogen atoms typically exhibit a planar or near-planar arrangement due to delocalization of π-electrons. e-journals.in However, the phenyl ring in compounds like 1-(2,4-Dichlorophenyl)guanidine is expected to be twisted out of the plane of the guanidino group to minimize steric repulsion. e-journals.in Studies on similar molecules like diphenylguanidine show that the C-N bonds within the guanidine core have partial double-bond character, with varying bond lengths. e-journals.in

The table below shows representative calculated bond lengths and angles for a guanidine derivative, based on studies of similar compounds.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-N (imino) | ~1.30 Å |

| Bond Length | C-N (amino) | ~1.39 - 1.42 Å |

| Bond Angle | N-C-N | ~110° - 127° |

| Dihedral Angle | Phenyl Ring vs. Guanidine Plane | Twisted |

These values are illustrative and based on DFT calculations of related guanidine compounds. e-journals.in

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, can be simulated using DFT. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum is generated that can be compared with experimental results. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model. nih.gov Key vibrational modes for this compound would include N-H stretching (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-N stretching vibrations (in the 1266-1454 cm⁻¹ range). nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. acadpubl.eu A smaller gap suggests higher reactivity. researchgate.net For guanidine derivatives, these orbitals are often distributed across the π-system of the guanidino and phenyl groups. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify reactivity.

| Reactivity Index | Formula | Description |

| Energy Gap (E_gap) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic power of a molecule. |

The Molecular Electrostatic Potential (MEP) map is another tool used to predict reactivity. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov The negative regions, such as those around the nitrogen atoms of the guanidine group, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. e-journals.in

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior, including conformational changes and interactions with its environment over time. mdpi.com

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model solvent molecules (e.g., water) or use an implicit solvent model to account for solvation effects. rsc.org These simulations provide insights into how the solvent affects the conformational preferences and dynamics of this compound.

Furthermore, MD simulations are crucial for studying intermolecular interactions. The N-H groups of the guanidine moiety can act as hydrogen bond donors, while the sp²-hybridized nitrogen atoms can act as hydrogen bond acceptors. nih.gov Simulations can quantify the formation and lifetime of these hydrogen bonds with solvent molecules or other solutes, which is essential for understanding its behavior in a biological or chemical system.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as this compound, and a protein target at the atomic level.

Exploration of Binding Modes with Non-Human Protein Targets (e.g., bacterial enzymes)

While direct molecular docking studies of this compound with specific bacterial enzymes are not prominently documented, the general principles of such investigations can be described. Guanidine and its derivatives have been explored for their antibacterial potential, and molecular docking is a key tool in this exploration nih.gov. For instance, studies on other guanidine-based analogs have investigated their binding to essential bacterial enzymes, providing a blueprint for how this compound might be studied nih.gov.

A hypothetical docking study of this compound would involve a bacterial protein target, for example, an enzyme crucial for bacterial survival that has no homolog in humans, to minimize toxicity. The guanidinium (B1211019) group, which is typically protonated at physiological pH, is capable of forming strong hydrogen bonds and salt bridges with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in the active site of a target enzyme. The 2,4-dichlorophenyl moiety would likely engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, isoleucine, and valine. The specific orientation and combination of these interactions would determine the binding affinity and selectivity of the compound.

For example, in a study of other heterocyclic compounds, molecular docking was used to understand interactions with bacterial proteins, highlighting the importance of hydrogen bonds and hydrophobic interactions in the binding process nih.gov.

Mechanistic Insights into Enzyme Inhibition at the Molecular Level

Molecular docking simulations can provide critical insights into how a compound like this compound might inhibit an enzyme. The inhibition mechanism can be inferred from the predicted binding pose. If the compound binds within the active site and interacts with key catalytic residues, it may act as a competitive inhibitor. If it binds to another site on the enzyme (an allosteric site) and induces a conformational change that affects the active site, it would be considered a non-competitive or allosteric inhibitor.

A study on the inhibition of recombinant human protein disulfide isomerase by guanidine hydrochloride revealed a mixed-type noncompetitive nonlinear inhibition mechanism nih.gov. While this study was on the simpler guanidine hydrochloride, it demonstrates that the guanidinium group can play a significant role in the mechanism of enzyme inhibition nih.gov. For this compound, the dichlorophenyl group would add another layer of complexity and potential for specific interactions that could modulate the inhibitory mechanism. The docking simulation would visualize how the ligand blocks substrate access to the active site or alters the enzyme's conformation to an inactive state.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are pivotal in modern SAR studies, allowing for the prediction of properties and the correlation of these properties with activity.

Prediction of Physicochemical Descriptors

The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. Computational tools can reliably predict these properties for compounds like this compound nih.govescholarship.org. These descriptors are essential for building robust SAR models.

A table of predicted physicochemical descriptors for this compound is presented below. These values are typically calculated using various computational software and algorithms.

| Physicochemical Descriptor | Predicted Value | Significance in Biological Systems |

| Molecular Weight | 220.08 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates lipophilicity and affects membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | ~64 Ų | Relates to hydrogen bonding potential and influences cell permeability. |

| Number of Hydrogen Bond Donors | 3 | The guanidinium group can donate hydrogen bonds. |

| Number of Hydrogen Bond Acceptors | 1 | The guanidinium nitrogen can act as a hydrogen bond acceptor. |

| pKa | ~12 - 13 | The high basicity of the guanidine group ensures it is protonated at physiological pH. |

Note: The predicted values are estimations based on computational models and can vary between different software packages.

Correlation of Electronic and Steric Features with Observed Activity (Non-Human)

By systematically modifying the structure of a lead compound like this compound and calculating its physicochemical and electronic properties, a quantitative structure-activity relationship (QSAR) model can be developed. These models mathematically correlate structural features with biological activity.

For this compound, the key features for an SAR study would include:

Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring influences the electron distribution of the entire molecule. This can affect the pKa of the guanidine group and the strength of its interactions with target residues.

Steric Effects: The size and position of the chlorine atoms (ortho and para) create a specific steric profile that dictates how the molecule can fit into a binding pocket. Modifications to the substitution pattern on the phenyl ring would likely have a significant impact on activity.

Hydrophobicity: The dichlorophenyl group contributes significantly to the lipophilicity of the molecule. Varying the substituents on the phenyl ring would alter the LogP value, which in turn could affect cell penetration and target engagement in a non-human system.

A study on arylpyridin-2-yl guanidine derivatives as MSK1 inhibitors demonstrated how modifications to the aromatic ring and substituents led to changes in inhibitory activity, providing a practical example of an SAR study on guanidine-containing compounds nih.gov. Similarly, for this compound, a computational SAR study could guide the design of more potent and selective analogs for a specific non-human target by optimizing these electronic and steric features.

Non Medical Applications and Industrial Relevance of 1 2,4 Dichlorophenyl Guanidine

Applications in Materials Science

In the field of materials science, guanidine (B92328) derivatives are recognized for their utility in the formulation and modification of polymers.

Substituted guanidines are utilized as hardeners and curing accelerators for epoxy resins. google.comgoogle.com The basic nature of the guanidine moiety facilitates the anionic polymerization of the epoxy resin, leading to the formation of a crosslinked, thermoset polymer. threebond.co.jp The curing process can be initiated by heat, with curing temperatures typically ranging from 80 to 180°C. google.com Guanidine-based compounds can be used as the sole curing agent or in combination with other hardeners to achieve desired properties in the final product, such as adhesives, composite materials, and laminates. google.com While the broader class of substituted guanidines is established in this application, specific research detailing the performance of 1-(2,4-Dichlorophenyl)guanidine as a primary curing agent for epoxy resins is not extensively documented in the reviewed literature.

The general mechanism for amine-based curing agents involves the reaction of active hydrogen atoms with the epoxy groups. threebond.co.jp Guanidines, as strong bases, can also act as catalytic curing agents, promoting the polymerization of epoxy resins. evonik.com The selection of a specific guanidine derivative and its concentration can influence the curing speed and the final mechanical and thermal properties of the resin. google.comthreebond.co.jp

Guanidine compounds, notably 1,3-diphenylguanidine (B1679371) (DPG), are known to be used as polymer additives, particularly as secondary accelerators in the vulcanization of rubber. acs.orgutwente.nl While direct evidence for the use of this compound as a primary polymer additive is limited, related chlorinated phenylguanidines have been identified in studies concerning polymer materials.

A 2023 study on drinking water contaminants detected the presence of several chlorinated byproducts of DPG, including 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)guanidine and 1-(2,4-dichlorophenyl)-3-phenylguanidine . acs.orgregulations.gov These compounds were found to leach from polymer materials, such as O-rings and seals, used in household water systems. acs.orgregulations.gov The formation of these chlorinated derivatives occurs from the reaction of DPG with chlorine used for water disinfection. acs.org The monitoring of these specific transformation products indicates the relevance of dichlorophenyl guanidine structures in the context of polymer degradation and environmental analysis.

Interactive Table: Detected Guanidine-based Polymer Additive Byproducts in Drinking Water

| Compound Name | Detection Frequency | Median Concentration (ng/L) | Maximum Concentration (ng/L) |

|---|---|---|---|

| 1,3-Diphenylguanidine (DPG) | 100% | 4.3 | 32.6 |

| 1,3-bis(2-chlorophenyl)guanidine (CC15) | 100% | 1.7 | 11.2 |

| 1-(2,4-dichlorophenyl)-3-phenylguanidine (CC11) | 10% | - | - |

Data sourced from a 2023 study on drinking water contaminants. acs.orgregulations.gov

Agricultural and Agrochemical Applications (Non-Pesticidal Efficacy)

The biological activity of guanidine compounds has prompted research into their potential use in agriculture, beyond traditional pesticidal roles.

Guanidine-containing compounds have demonstrated broad-spectrum antifungal activity against a variety of pathogens, including those relevant to human and plant diseases. researchgate.netnih.gov Their mechanism of action can involve the disruption of the fungal cell wall or other essential cellular processes. researchgate.net Numerous studies have evaluated the in vitro efficacy of natural and synthetic compounds for the control of plant pathogens. researchgate.netnih.govmdpi.com For instance, certain lipopeptides and plant extracts have shown significant inhibition of mycelial growth of fungi such as Fusarium oxysporum and Botrytis cinerea in laboratory settings. nih.govmdpi.com

While the general class of guanidines is recognized for antimicrobial properties, specific studies focusing on the in vitro efficacy of this compound against specific plant pathogens were not identified in the available research. Further investigation would be required to determine its specific spectrum of activity and potential for controlling plant diseases.

Surfactants are critical components in many agricultural formulations, used to improve the wetting, spreading, and penetration of active ingredients like herbicides. southernag.com These are typically non-ionic compounds. southernag.com Based on the available literature, there is no specific information to suggest the use of this compound as a surfactant in agricultural formulations.

Analytical Chemistry Applications

In analytical chemistry, guanidine and its derivatives can be the subject of analysis or used as reagents. Guanidine hydrochloride is a well-known protein denaturant used in biochemical research. sigmaaldrich.com The determination of guanidine compounds in various matrices, including pharmaceutical formulations, is an important application.

Methods such as ion chromatography (IC) with suppressed conductivity have been developed for the direct analysis of guanidine without the need for prior derivatization. thermofisher.com This offers a significant improvement over older gas chromatography (GC) and high-performance liquid chromatography (HPLC) methods that required complex sample preparation. thermofisher.com An IC method using a cation-exchange column can effectively separate guanidine from interfering cations, allowing for accurate quantification. thermofisher.com

Furthermore, related chlorinated phenylguanidines, such as (4-Chlorophenyl)guanidine Hydrochloride , are available commercially as analytical reference standards. lgcstandards.comnih.gov This indicates the importance of having pure, characterized forms of these compounds for method validation, quality control, and research. While not explicitly documented, this compound could similarly serve as an analytical standard for environmental monitoring or materials science research, particularly given the detection of related compounds as byproducts of polymer additives. acs.org

Detection and Quantification in Environmental Samples

The detection and quantification of this compound and related chlorinated guanidines in environmental matrices are of growing interest due to their potential persistence and environmental impact. While specific studies focusing exclusively on this compound are limited, research on analogous compounds, such as the transformation products of 1,3-diphenylguanidine (DPG), provides significant insights into their environmental occurrence and monitoring.

Chlorinated derivatives of DPG, which is widely used as a rubber vulcanization accelerator, have been identified in various water sources, suggesting that chlorinated guanidines can form and persist in the environment. For instance, the chlorination of DPG during water treatment processes can lead to the formation of various chlorinated byproducts. These compounds, due to their chemical similarity to this compound, serve as important indicators for the potential presence and analytical challenges of the target compound.

The environmental presence of these compounds is often at trace levels, necessitating highly sensitive analytical techniques for their detection. Studies have reported the occurrence of DPG and its transformation products in surface water, groundwater, and even drinking water at concentrations typically in the nanogram per liter (ng/L) range. acs.org For example, DPG has been detected in tap water in China at concentrations ranging from 0.12 to 0.74 ng/mL and in European water bodies at around 0.1 ng/mL. acs.orgnih.gov The presence of these compounds in environmental samples underscores the importance of developing robust analytical methods for their routine monitoring.

The analysis of such compounds in complex environmental matrices like water and soil presents several challenges, including low concentrations, potential for matrix interference, and the need for high selectivity. To address these challenges, a combination of efficient sample preparation and advanced analytical instrumentation is typically employed.

Method Development for Trace Analysis

The development of analytical methods for the trace analysis of this compound and its congeners is crucial for understanding their environmental fate and exposure risks. The primary analytical technique for the determination of these polar and often non-volatile compounds is liquid chromatography coupled with mass spectrometry (LC-MS), particularly with a tandem mass spectrometry (LC-MS/MS) detector. nih.govnih.govresearchgate.net This technique offers the high sensitivity and selectivity required for detecting trace levels of contaminants in complex samples.

A critical step in the analytical workflow is sample preparation, which aims to extract and preconcentrate the analytes from the environmental matrix while removing interfering substances. Solid-phase extraction (SPE) is a widely adopted technique for this purpose in the analysis of guanidine derivatives from aqueous samples. nih.gov Various sorbent materials can be utilized, and the selection depends on the specific chemical properties of the target analyte. For polar compounds like guanidines, hydrophilic-lipophilic balanced (HLB) or mixed-mode cation-exchange cartridges are often effective.

In some cases, derivatization of the guanidine group can be employed to enhance chromatographic retention or improve detection sensitivity, especially for methods involving gas chromatography or fluorescence detection. nih.gov For instance, derivatization with benzoin (B196080) has been used for the sensitive quantification of guanidine in environmental samples by LC-MS. nih.gov However, modern LC-MS/MS systems are often sensitive enough to allow for the direct analysis of these compounds without derivatization, simplifying the analytical procedure.

The validation of these analytical methods is essential to ensure the reliability of the generated data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects. The development of methods with low LODs and LOQs is particularly important for environmental monitoring, where contaminant concentrations can be very low. For related guanidine compounds, methods have been developed with LODs in the sub-ng/L to low µg/L range in various water matrices.

Below are tables summarizing typical analytical methodologies and performance data for the analysis of related guanidine compounds in environmental samples.

Table 1: Analytical Methods for Guanidine Derivatives in Environmental Samples

| Analyte | Sample Matrix | Extraction/Cleanup | Analytical Technique |

| Guanidine | Wastewater, Urine | Derivatization with benzoin | LC-MS/MS |

| 1,3-Diphenylguanidine | Surface Water | Solid-Phase Extraction (SPE) | LC-MS/MS |

| Chlorinated DPGs | Drinking Water | Liquid-Liquid Extraction | LC-MS/MS |

Table 2: Performance Data for Trace Analysis of Guanidine Derivatives

| Analyte | Method | LOD | LOQ |

| Guanidine | LC-MS/MS | - | 50 nM |

| 1,3-Diphenylguanidine | LC-MS/MS | < 0.1 µg/L | - |

| N-Chlorinated Dipeptides | HPLC-MS/MS | - | - |

LOD: Limit of Detection; LOQ: Limit of Quantification. Data is based on studies of the specified analytes and serves as a reference for the potential analysis of this compound.

Investigation of Biological Activities in Non Human Systems and Mechanistic Studies

Antimicrobial Activity Studies in Microorganisms (In Vitro and Non-Human Models)

The antimicrobial potential of guanidine-containing compounds has been a subject of significant research. Studies on derivatives and related structures provide insights into the activity profile of this chemical class.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Guanidine (B92328) derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. Research into compounds structurally related to 1-(2,4-Dichlorophenyl)guanidine reveals a broad spectrum of antibacterial action.

For instance, a derivative, 1-(2,4-Dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride, was found to inhibit the growth of Escherichia coli GK-19 at a concentration of 50 micrograms/mL. nih.gov This inhibition was most pronounced during the logarithmic growth phases and electron microscopy indicated that the compound caused bacterial lysis. nih.gov Other guanidine-based compounds, such as robenidine (B1679493) analogues, have also shown potent bactericidal activity against E. coli, with minimum inhibitory concentrations (MICs) in the range of 8–16 µg/mL. researchgate.net Polyhexamethylene guanidine hydrochloride (PHMGH), another compound from the guanidine family, killed E. coli at a concentration of 0.005% (w/v) within 1.5 minutes. nih.gov

Against the Gram-positive pathogen Staphylococcus aureus, particularly methicillin-resistant Staphylococcus aureus (MRSA), guanidine compounds have also proven effective. Robenidine has displayed an MIC of 2 μg/mL against MRSA. researchgate.net Similarly, PHMGH was effective against MRSA at concentrations as low as 0.04% (w/v) within 1.5 minutes. nih.gov The mode of action for PHMGH was identified as the destruction of the cell envelope, leading to the leakage of cellular contents. nih.gov

The following table summarizes the minimum inhibitory concentrations (MICs) of various guanidine-related compounds against these bacterial strains.

<

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride | Escherichia coli GK-19 | 50 µg/mL (Inhibitory Concentration) | nih.gov |